molecular formula C18H14N2O B5647940 2-cyano-N,5-diphenyl-2,4-pentadienamide

2-cyano-N,5-diphenyl-2,4-pentadienamide

Cat. No.: B5647940
M. Wt: 274.3 g/mol
InChI Key: RBFPETVLDQZQBX-CRWKAAGYSA-N
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Description

The compound 2-cyano-N,5-diphenyl-2,4-pentadienamide belongs to a class of cyano-substituted acrylamide derivatives characterized by conjugated dienamide backbones and aromatic substituents. Similar compounds in this class are often studied for their bioactivity, synthetic utility, or physicochemical properties, as seen in the evidence provided .

Properties

IUPAC Name

(2Z,4E)-2-cyano-N,5-diphenylpenta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c19-14-16(11-7-10-15-8-3-1-4-9-15)18(21)20-17-12-5-2-6-13-17/h1-13H,(H,20,21)/b10-7+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFPETVLDQZQBX-CRWKAAGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The table below compares 2-cyano-N,5-diphenyl-2,4-pentadienamide with structurally analogous compounds from the evidence, focusing on substituents, molecular formulas, and molecular weights:

Compound Name Molecular Formula Key Substituents Molecular Weight Primary Applications/Notes References
This compound C₁₈H₁₄N₂O N-phenyl, 5-phenyl, conjugated dienamide 274.32 Hypothetical: Drug intermediates, materials
Entacapone (Parkinson’s therapy) C₁₇H₂₁NO₅S N,N-diethyl, 3,4-dihydroxy-5-nitrophenyl 305.28 COMT inhibitor; adjunct to levodopa
2-cyano-N,N-diethyl-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide C₁₉H₂₀N₂O₂ N,N-diethyl, 4-methylphenyl-furan 316.38 Synthetic intermediate
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide C₁₈H₁₇BrN₂O₂ N,N-diethyl, 2-bromophenyl-furan 385.25 Halogenated intermediate
2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide C₁₀H₇Cl₂N₂O₂ 2,4-dichloro-5-methoxyphenyl 274.08 Pharmaceutical impurity
2-cyano-5-(2-furyl)-4-methyl-N-phenyl-2,4-pentadienamide C₁₇H₁₄N₂O₂ N-phenyl, 5-(2-furyl), 4-methyl 278.31 Research chemical

Key Observations :

  • Backbone Variations : The target compound shares the 2,4-pentadienamide backbone with ’s furyl-substituted analog, but the phenyl groups at N and position 5 distinguish it structurally.
  • Substituent Diversity : Unlike entacapone (polar nitro and hydroxyl groups), the target compound lacks electron-rich substituents, suggesting lower solubility but higher lipophilicity .
  • Halogenation Effects : Bromine in ’s compound increases molecular weight and may enhance reactivity in cross-coupling reactions .
Physicochemical Properties
  • Lipophilicity : The diphenyl groups in the target compound likely confer higher logP values compared to furyl- or chloro/methoxy-substituted analogs (e.g., , 7 ), impacting membrane permeability .
  • Conjugation Effects : The conjugated dienamide system may enhance UV absorption or electrochemical activity, similar to furan-containing analogs in –4 .

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